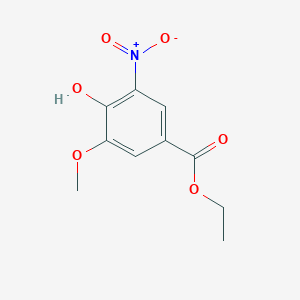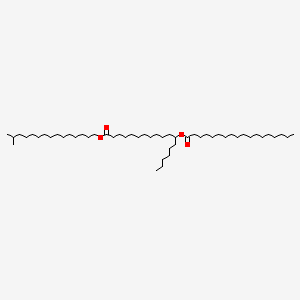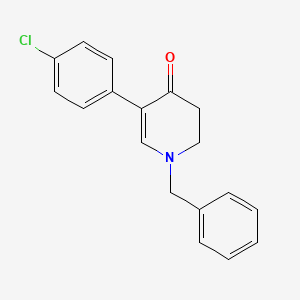![molecular formula C13H11BN2O2 B1499408 (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid CAS No. 1187822-25-8](/img/structure/B1499408.png)
(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine cores, such as “(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They are used in the synthesis of various derivatives with potential anticancer properties . This compound belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Synthesis Analysis
Imidazo[1,2-a]pyridine derivatives are synthesized by integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by an imidazole ring fused with a pyridine moiety . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include palladium-catalyzed coupling reactions (Suzuki reactions) and the Vilsmeier-Haack reaction . A tandem reaction sequence involving gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones has also been reported .Applications De Recherche Scientifique
Comprehensive Analysis of (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic Acid Applications
(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Organic Synthesis: In organic chemistry, this boronic acid derivative is used as a building block for the synthesis of complex molecules. It can participate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds, thereby enabling the construction of a wide array of organic compounds.
Medicinal Chemistry: The compound finds significant use in medicinal chemistry where it serves as a precursor for pharmaceuticals. Its ability to form stable boronate complexes is exploited in the development of drug candidates, particularly those targeting cancer and inflammatory diseases.
Material Science: In material science, (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid is utilized for the modification of surfaces. It can be used to introduce boronic acid functionalities onto various materials, which can then interact with other molecules, such as sugars, forming dynamic covalent bonds.
Sensor Development: This compound is instrumental in the development of chemical sensors. Due to its affinity for diols and sugars, it can be incorporated into sensors that detect the presence of these substances, which is valuable in environmental monitoring and diagnostics.
Catalysis: It acts as a catalyst or a catalyst ligand in various chemical reactions. Its boronic acid group can coordinate to metals, facilitating reactions such as oxidations and reductions that are essential in industrial chemistry.
Bioconjugation: The boronic acid moiety allows for bioconjugation with biomolecules containing cis-diols, such as carbohydrates and glycoproteins. This is particularly useful in biological labeling and the creation of targeted drug delivery systems.
Polymer Chemistry: In polymer chemistry, it is used to synthesize boronic acid-based polymers. These polymers have unique properties, such as responsiveness to pH changes and the ability to form reversible bonds with saccharides, making them suitable for drug delivery and tissue engineering.
Analytical Chemistry: Lastly, in analytical chemistry, it is employed in chromatography for the separation of complex mixtures. The boronic acid group can selectively bind to certain compounds, improving the resolution and selectivity of chromatographic methods.
Each of these applications leverages the unique chemical properties of (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid, demonstrating its broad utility in scientific research. While this analysis is based on general knowledge of boronic acids and their applications, specific details about this compound can be found through suppliers and chemical databases .
Mécanisme D'action
While the specific mechanism of action for “(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity . For instance, compound 15, a derivative of imidazo[1,2-a]pyridine, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Orientations Futures
Imidazo[1,2-a]pyridine cores are of increasing importance in the pharmaceutical industry, and there is ongoing research into their potential applications, particularly in the development of anticancer agents . Future research may focus on developing more effective compounds for treating various diseases, including cancer .
Propriétés
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVLGGPKNQEEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657981 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
CAS RN |
1187822-25-8 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



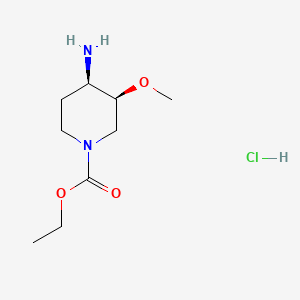
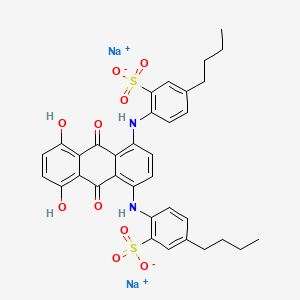



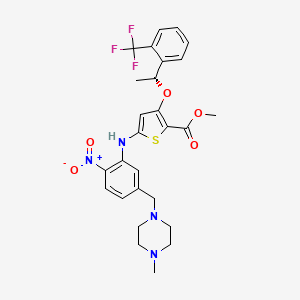
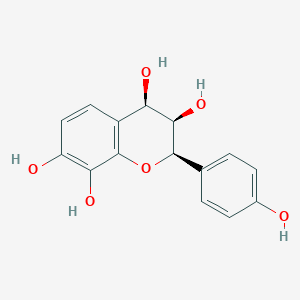
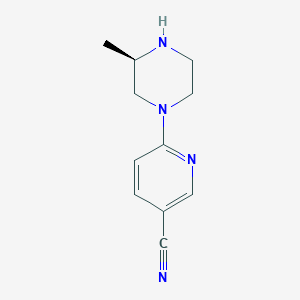
![5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499345.png)
